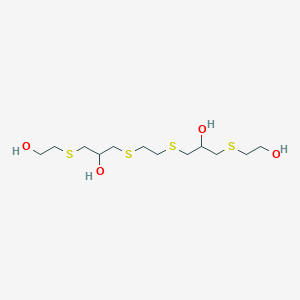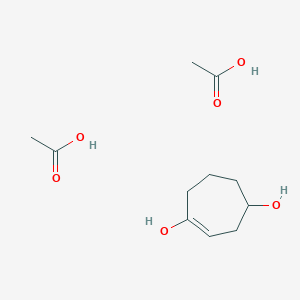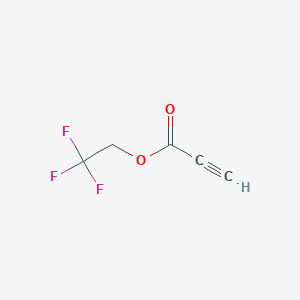
2-Propynoic acid, 2,2,2-trifluoroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynoic acid, 2,2,2-trifluoroethyl ester, also known as 2,2,2-trifluoroethyl acrylate, is an organic compound with the molecular formula C5H3F3O2. It is a derivative of acrylic acid where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propynoic acid, 2,2,2-trifluoroethyl ester can be synthesized through the esterification of 2-propynoic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also involve the use of advanced purification techniques, such as distillation and crystallization, to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propynoic acid, 2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propynoic acid, 2,2,2-trifluoroethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Propynoic acid, 2,2,2-trifluoroethyl ester involves its ability to undergo various chemical reactions due to the presence of the trifluoroethyl group. This group enhances the compound’s reactivity and stability, making it suitable for use in various applications. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2,2,2-trifluoroethyl ester: Similar in structure but differs in the position of the double bond.
2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester: Contains a methyl group in addition to the trifluoroethyl group.
2-Propenoic acid, ethyl ester: Lacks the trifluoroethyl group, resulting in different chemical properties.
Uniqueness
2-Propynoic acid, 2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it valuable in applications where these properties are desired .
Propriétés
Numéro CAS |
114429-85-5 |
|---|---|
Formule moléculaire |
C5H3F3O2 |
Poids moléculaire |
152.07 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl prop-2-ynoate |
InChI |
InChI=1S/C5H3F3O2/c1-2-4(9)10-3-5(6,7)8/h1H,3H2 |
Clé InChI |
VMGZMHJHJCJPBA-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


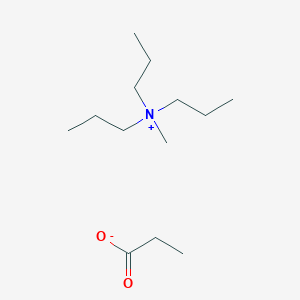
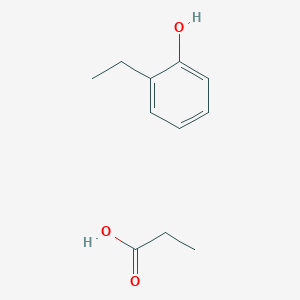
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
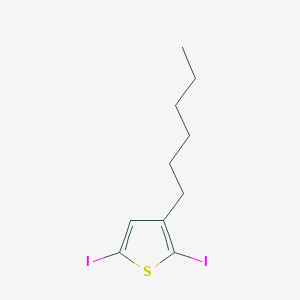
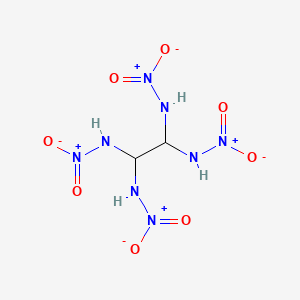

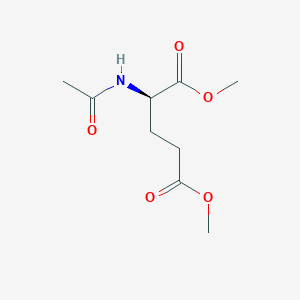
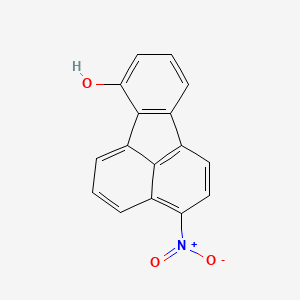
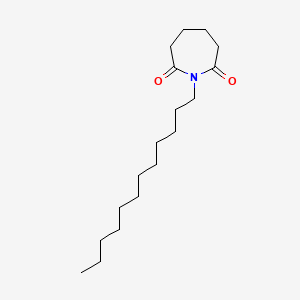
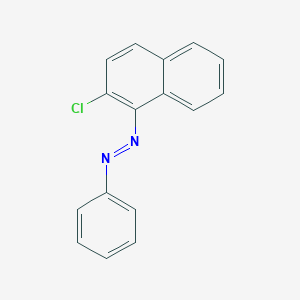
![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
